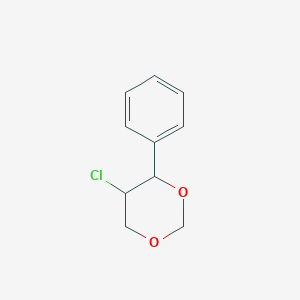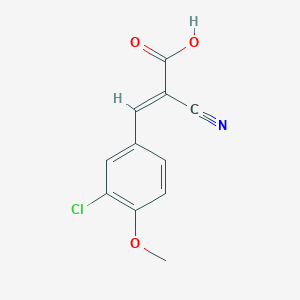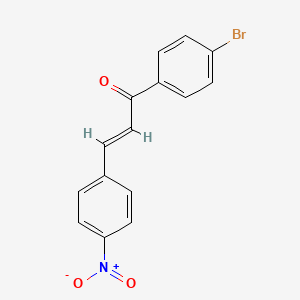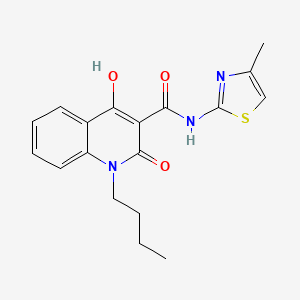
1-butyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE is a complex organic compound that belongs to the quinoline and thiazole families
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiazole moiety. Common reagents and conditions include:
Starting Materials: Quinoline derivatives, thiazole derivatives
Reagents: Acids, bases, oxidizing agents, reducing agents
Conditions: Elevated temperatures, inert atmosphere, specific solvents
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates
Purification: Techniques like crystallization, chromatography
Scalability: Adjustments to reaction conditions for large-scale production
Análisis De Reacciones Químicas
Types of Reactions
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide
Reduction: Removal of oxygen atoms or addition of hydrogen, using reducing agents like sodium borohydride
Substitution: Replacement of functional groups, using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its interactions with biological macromolecules
Medicine: Potential therapeutic agent for treating diseases
Industry: Used in the development of new materials and chemicals
Mecanismo De Acción
The mechanism of action of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to cellular receptors to modulate signaling pathways
Pathways: Involvement in metabolic or signaling pathways
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores
Thiazole Derivatives: Compounds with similar thiazole moieties
Uniqueness
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE is unique due to its specific combination of quinoline and thiazole structures, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C18H19N3O3S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-butyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-3-4-9-21-13-8-6-5-7-12(13)15(22)14(17(21)24)16(23)20-18-19-11(2)10-25-18/h5-8,10,22H,3-4,9H2,1-2H3,(H,19,20,23) |
Clave InChI |
MMTJZZJUWRAYDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


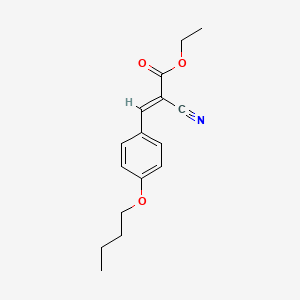
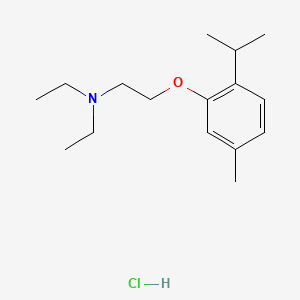
![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
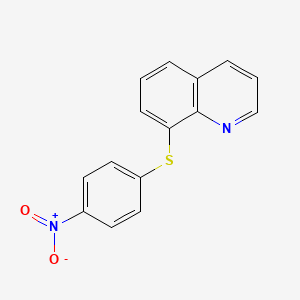
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)

